(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate is a chemical compound widely used in biochemical research and industrial applications. It is known for its ability to form stable covalent bonds with proteins and other biomolecules, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate typically involves the reaction of N-hydroxysuccinimide with 3-(iodoacetamido)propionic acid. This reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimidyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product, which is essential for its use in sensitive biochemical applications .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate primarily undergoes substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the iodoacetamido group can react with thiol groups to form thioether bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, 3-(iodoacetamido)propionic acid, dicyclohexylcarbodiimide (DCC)
Major Products
The major products of these reactions are amide and thioether derivatives, which are formed through the reaction of this compound with primary amines and thiols, respectively .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate is extensively used in various scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate involves the formation of covalent bonds with target biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the iodoacetamido group reacts with thiol groups to form thioether bonds. These reactions enable the compound to modify proteins and peptides, thereby altering their properties and functions .
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar to (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate, SPDP is used for cross-linking and labeling proteins.
m-Maleimidobenzoyl-N-hydroxysuccinimidyl ester (MBS): Another cross-linking reagent that reacts with amines and thiols, but it has a maleimido group instead of an iodoacetamido group.
Uniqueness
This compound is unique due to its dual reactivity towards both amines and thiols, making it a versatile tool for biochemical research. Its ability to form stable covalent bonds with a wide range of biomolecules sets it apart from other cross-linking reagents.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZRIVUWUUBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596321 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150807-29-7 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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